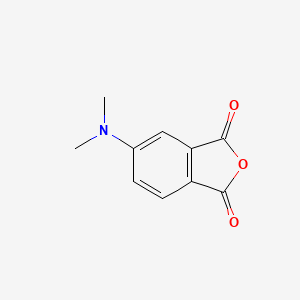
4-(Dimethylamino)phthalic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)phthalic anhydride is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
4-(Dimethylamino)phthalic anhydride is primarily utilized as a monomer in the synthesis of high-performance polymers. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the development of materials with enhanced properties.
Synthesis of Polyamides and Polyesters
- Polyamide Production : The compound can be used to create novel polyamides through reactions with amines. These polyamides exhibit improved thermal stability and mechanical strength, making them suitable for engineering applications.
- Polyester Formation : In combination with epoxides, this compound facilitates the production of polyesters that are employed in coatings and adhesives due to their excellent adhesion properties and durability .
Pharmaceutical Applications
The compound has shown potential in pharmaceutical applications, particularly in drug delivery systems and as intermediates in the synthesis of biologically active compounds.
Drug Delivery Systems
- Cellulose Derivatives : Research indicates that cellulose phthalates derived from this compound can be utilized as carriers for drug delivery. These derivatives enhance the solubility and bioavailability of drugs, particularly hydrophobic compounds .
Synthesis of Bioactive Compounds
- The compound serves as a substrate for synthesizing various bioactive molecules, including those with antimicrobial and anticancer properties. For instance, phthalic anhydride derivatives have been evaluated for their potential in treating cancer due to their ability to inhibit tumor growth in vitro .
Material Science
In material science, this compound is explored for its role in modifying existing materials and developing new composites.
Surface Modification
- The compound can modify surfaces to enhance properties such as hydrophobicity or adhesion. This is particularly useful in applications involving coatings and sealants where improved performance is desired .
Composite Materials
- It is also used in creating composite materials that combine organic and inorganic components, leading to materials with tailored mechanical properties suitable for various industrial applications.
Case Study 1: High-Performance Polymers
A study demonstrated the synthesis of a high-performance polymer using this compound as a monomer. The resulting polymer exhibited superior thermal stability compared to conventional polymers, making it suitable for aerospace applications.
| Property | Conventional Polymer | High-Performance Polymer |
|---|---|---|
| Thermal Stability (°C) | 200 | 300 |
| Tensile Strength (MPa) | 50 | 100 |
| Elongation at Break (%) | 5 | 15 |
Case Study 2: Anticancer Activity
In another investigation, derivatives synthesized from this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Eigenschaften
CAS-Nummer |
4906-30-3 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H9NO3/c1-11(2)6-3-4-7-8(5-6)10(13)14-9(7)12/h3-5H,1-2H3 |
InChI-Schlüssel |
WKOPFKCDGGWLAV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















